Cherylline

Description

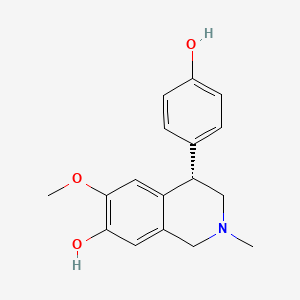

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-(4-hydroxyphenyl)-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-18-9-12-7-16(20)17(21-2)8-14(12)15(10-18)11-3-5-13(19)6-4-11/h3-8,15,19-20H,9-10H2,1-2H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXVFIKKBBVGIR-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=CC(=C(C=C2C1)O)OC)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H](C2=CC(=C(C=C2C1)O)OC)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177922 | |

| Record name | Cherylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23367-61-5 | |

| Record name | Cherylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023367615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cherylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Characterization Methodologies

Stereochemical Assignment and Enantiomeric Purity Determination

The definitive assignment of stereochemistry and the quantification of enantiomeric purity are critical for characterizing cherylline, a naturally occurring 4-aryl-tetrahydroisoquinoline alkaloid. researchgate.net Natural cherylline is the optically active (S)-enantiomer. researchgate.netresearchgate.net The determination of its three-dimensional structure and the methods to assess the purity of its enantiomeric forms rely on a combination of chiroptical spectroscopy, chemical resolution, and chiral chromatography.

The absolute configuration of cherylline and related alkaloids has been elucidated using modern spectroscopic techniques. For alkaloids isolated from Crinum jagus alongside cherylline, the absolute configuration was assigned using Electronic Circular Dichroism (ECD) experiments compared against theoretical calculations. nih.govresearchgate.net This method involves comparing the experimentally measured ECD spectrum of the chiral molecule with spectra predicted by quantum chemical calculations for a specific enantiomer (R or S). A match between the experimental and calculated spectra provides a confident assignment of the absolute configuration. mdpi.com This non-destructive technique is a powerful tool for assigning stereochemistry, especially when suitable crystals for X-ray crystallography are unavailable. mdpi.com

Historically, and in synthetic contexts, chemical resolution has been a fundamental technique. The resolution of racemic (±)-cherylline has been achieved by forming diastereomeric salts with a chiral resolving agent. In one approach, racemic phenethylamine (B48288) precursors of cherylline are treated with chiral acids. For instance, resolution has been accomplished using (-)-diacetone-2-keto-L-gulonic acid, which forms a diastereomeric salt with one of the enantiomers, allowing for its separation via crystallization. researchgate.netniscpr.res.in The remaining enantiomer in the mother liquor can then be precipitated by using a different chiral resolving agent, such as (-)-di-O-p-toluoyl-D-tartaric acid. niscpr.res.in Once separated, the chiral auxiliary is removed to yield the pure enantiomers of the precursor, which are then cyclized to afford (S)- and (R)-cherylline, respectively. niscpr.res.in

The enantiomeric purity of cherylline is most commonly and accurately determined by chiral High-Performance Liquid Chromatography (HPLC). researchgate.net This analytical method can separate the (S)- and (R)-enantiomers, allowing for their precise quantification and the determination of enantiomeric excess (ee). Research has demonstrated the successful separation of cherylline enantiomers using a specific type of chiral stationary phase. researchgate.net

Detailed Research Findings:

A study detailing a concise synthesis of both enantiopure antipodes of cherylline utilized chiral HPLC to confirm the enantiomeric purity of the final products. researchgate.net

Table 1: Chiral HPLC Conditions for Cherylline Enantiomer Separation

| Parameter | Value |

| Column | Chiralcel OD |

| Mobile Phase | Ethanol-Heptane (35:65) |

| Result | Baseline separation of (S)- and (R)-cherylline enantiomers |

Data sourced from Org. Biomol. Chem., 2003. researchgate.net

Another key characteristic used in stereochemical assignment is optical rotation, where each enantiomer rotates plane-polarized light to an equal but opposite degree. While the magnitude can vary slightly based on solvent and temperature, the sign of rotation is a defining characteristic of each enantiomer.

Table 2: Optical Rotation Data for Cherylline Enantiomers

| Enantiomer | Specific Rotation [α] |

| (S)-Cherylline (Natural) | Negative (-) |

| (R)-Cherylline (Unnatural) | Positive (+) |

The naturally occurring form of cherylline is the (S)-enantiomer, which is levorotatory. researchgate.netresearchgate.net

Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to determine enantiomeric purity. libretexts.org While enantiomers have identical NMR spectra in an achiral solvent, the use of a chiral solvating agent (CSA) can induce diastereomeric interactions, leading to distinguishable signals for each enantiomer, which can then be integrated to determine their ratio. libretexts.orglibretexts.org

Biosynthetic Pathways of Cherylline

Elucidation of Precursor Molecules

The construction of the cherylline molecule begins with the convergence of pathways deriving from the aromatic amino acids L-phenylalanine and L-tyrosine. semanticscholar.orgub.edu These primary metabolites are channeled through distinct sequences of reactions to produce two key building blocks that ultimately condense to form the foundational structure of all Amaryllidaceae alkaloids. mdpi.com

Norbelladine (B1215549) is universally recognized as the common biosynthetic origin for the vast structural diversity observed in Amaryllidaceae alkaloids, including the cherylline type. iastate.edu Its structure comprises a benzylphenylethylamine framework derived from two separate precursor molecules, tyramine (B21549) and 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA), which are themselves products of amino acid metabolism. mdpi.comresearchgate.net The formation of norbelladine represents the entry point into the specialized metabolic pathway of these alkaloids. ub.edu

Labeling experiments have been instrumental in confirming the roles of these precursors and formulating the biochemical models for alkaloid production. rsc.orgsemanticscholar.org The currently accepted model posits that the condensation of tyramine and 3,4-DHBA first forms a Schiff base intermediate, norcraugsodine. This imine is then enzymatically reduced to yield norbelladine, the pivotal intermediate from which various alkaloid skeletons, including that of cherylline, are derived through subsequent modifications. semanticscholar.org

Beyond the central role of norbelladine, the biosynthetic route to cherylline involves several other key metabolic intermediates. These compounds are either precursors to norbelladine or derivatives of it that lie further downstream in the pathway.

Primary Amino Acid Precursors : The entire carbon skeleton of norbelladine originates from L-phenylalanine and L-tyrosine. ub.edu L-tyrosine is the precursor to the tyramine portion (ring C, C-11, C-12, and the nitrogen atom), while L-phenylalanine provides the C6-C1 unit that becomes 3,4-dihydroxybenzaldehyde (ring A and the benzylic carbon). ub.edunih.gov

Phenylpropanoid Pathway Intermediates : The conversion of L-phenylalanine to 3,4-DHBA proceeds through the well-established phenylpropanoid pathway. nih.gov Key intermediates in this sequence include trans-cinnamic acid, p-coumaric acid, and caffeic acid. nih.govnih.gov

Norbelladine Precursors : Tyramine and 3,4-dihydroxybenzaldehyde are the immediate precursors that condense to form the norbelladine backbone. mdpi.comresearchgate.net The Schiff base, norcraugsodine, is the transient intermediate formed during this condensation. semanticscholar.org

Methylated Norbelladine Derivatives : Following its formation, norbelladine can undergo methylation. 4′-O-methylnorbelladine is a particularly crucial intermediate that serves as the substrate for the phenol-coupling reactions leading to most Amaryllidaceae alkaloid skeletons. rsc.orgnih.gov A proposed biogenetically patterned synthesis also suggests that a hydroxylated and N-methylated derivative, hydroxy-O,N-dimethylnorbelladine, could be a direct precursor to the cyclization step forming cherylline. acs.org

| Intermediate | Precursor(s) | Role in Cherylline Biosynthesis |

| L-Phenylalanine | Primary Metabolism | Ultimate precursor of the 3,4-dihydroxybenzaldehyde unit (Ring A). ub.edu |

| L-Tyrosine | Primary Metabolism | Ultimate precursor of the tyramine unit (Ring C and side chain). ub.edu |

| trans-Cinnamic Acid | L-Phenylalanine | Intermediate in the phenylpropanoid pathway to 3,4-DHBA. nih.govnih.gov |

| 3,4-Dihydroxybenzaldehyde (3,4-DHBA) | Phenylpropanoid Pathway | Condenses with tyramine to form the norbelladine skeleton. researchgate.net |

| Tyramine | L-Tyrosine | Condenses with 3,4-DHBA to form the norbelladine skeleton. researchgate.net |

| Norcraugsodine | Tyramine, 3,4-DHBA | Schiff base intermediate formed prior to norbelladine. semanticscholar.org |

| Norbelladine | Norcraugsodine | Central common precursor to all Amaryllidaceae alkaloids. niscpr.res.in |

| 4′-O-Methylnorbelladine | Norbelladine | Key methylated intermediate, substrate for oxidative coupling. rsc.orgnih.gov |

| Hydroxy-O,N-dimethylnorbelladine | Norbelladine | Hypothetical precursor that cyclizes to form cherylline. acs.org |

Norbelladine as a Central Intermediate

Enzymatic Transformations and Key Catalytic Steps

The conversion of norbelladine and its derivatives into the cherylline structure is governed by a series of specific enzymatic reactions. These include the catalytic activities of large enzyme superfamilies, such as cytochrome P450 monooxygenases, which are responsible for the key oxidative coupling reactions that define the alkaloid's core structure, as well as methyltransferases that modify hydroxyl groups. nih.govnih.gov

Cytochrome P450 (CYP) enzymes are versatile heme-containing monooxygenases that play a crucial role in the biosynthesis of specialized plant metabolites, including Amaryllidaceae alkaloids. rsc.orgmdpi.com They are responsible for a wide range of reactions, such as hydroxylation, oxide bridge formation, and, most importantly, the intramolecular C-C phenol-phenol coupling reactions that generate the diverse alkaloid skeletons from the common precursor, 4′-O-methylnorbelladine. rsc.orgnih.gov

The CYP96T subfamily of cytochrome P450s has been specifically implicated in catalyzing these regioselective oxidative coupling reactions. rsc.orgresearchgate.net Depending on the positions of the phenolic groups that are coupled (e.g., ortho-para', para-para', or para-ortho'), different structural cores like those of galanthamine, lycorine, or crinine (B1220781) are formed. researchgate.netnih.gov While the specific CYP enzyme for cherylline's unique cyclization has not been definitively identified, it is hypothesized that a related P450 enzyme catalyzes the necessary oxidation and ring closure of a suitable norbelladine derivative. nih.gov One proposed pathway involves the oxidation of a norbelladine derivative to a quinone methide intermediate, which subsequently cyclizes—a transformation characteristic of P450-mediated reactions. researchgate.netacs.org

The hallmark of Amaryllidaceae alkaloid biosynthesis is the intramolecular oxidative coupling of a norbelladine-type precursor. rsc.org This reaction creates the complex, polycyclic structures characteristic of the family. rsc.org The process is believed to be initiated by the oxidation of a diphenolic precursor, which generates radical species that then couple to form a new C-C bond, leading to ring closure. rsc.org

In the case of cherylline, the cyclization forms a 4-aryltetrahydroisoquinoline skeleton. researchgate.net A plausible biosynthetic pathway involves the oxidation of a suitably protected norbelladine derivative, such as O,N-dimethylnorbelladine, to generate a quinone methide. rsc.orgacs.org This highly reactive intermediate then undergoes an intramolecular cyclization to form the cherylline core. researchgate.netacs.org This type of reaction highlights the efficiency of phenolic coupling in constructing complex molecular architectures from relatively simple linear precursors. rsc.org

Methylation, catalyzed by O-methyltransferases (OMTs) and N-methyltransferases (NMTs), is a critical functionalization step in the biosynthesis of Amaryllidaceae alkaloids. nih.gov These reactions modify the properties of intermediates and can direct the biosynthetic pathway toward specific structural types. nih.gov The biosynthesis of cherylline likely involves both O-methylation and N-methylation of the norbelladine precursor. acs.org

Phenolic Coupling Reactions

Comparative Biogenesis with Other Amaryllidaceae Alkaloids

The biogenesis of cherylline is best understood by comparing its proposed formation to the well-established pathways of other major Amaryllidaceae alkaloids, such as those of the galanthamine, lycorine, and crinine types. The primary distinction lies at a critical metabolic branch point involving the common precursor, norbelladine.

Most major Amaryllidaceae alkaloids are derived from 4′-O-methylnorbelladine . researchgate.net This key intermediate is formed when the enzyme norbelladine 4′-O-methyltransferase (N4OMT) specifically methylates the 4'-hydroxyl group of the norbelladine molecule. uniprot.orgnih.gov This methylation is a crucial prerequisite for the subsequent, and defining, reaction for many AAs: an intramolecular oxidative phenol (B47542) coupling. semanticscholar.orgacs.org This coupling, catalyzed by cytochrome P450 enzymes of the CYP96T family, can occur in three different regioselective ways, leading to the distinct structural skeletons of the major alkaloid groups: researchgate.netmdpi.com

Para-ortho' coupling leads to the galanthamine-type skeleton. semanticscholar.orgmdpi.com

Ortho-para' coupling results in the lycorine-type skeleton. semanticscholar.orgmdpi.com

Para-para' coupling forms the crinine/haemanthamine-type skeletons. semanticscholar.orgmdpi.com

In stark contrast, the biosynthetic pathway to cherylline is not believed to proceed via 4′-O-methylnorbelladine or the characteristic oxidative phenol coupling that defines the other groups. oup.com It is hypothesized that the cherylline pathway branches off directly from norbelladine itself. frontiersin.orgrsc.org One proposed route suggests a hydroxylation at the C-11 position of the norbelladine skeleton, followed by a cyclization reaction to form the unique 4-aryltetrahydroisoquinoline structure of cherylline. nih.govresearchgate.net

This fundamental divergence in the pathway results in significant enzymatic and structural differences. The cherylline pathway does not appear to utilize the key N4OMT and CYP96T phenol-coupling enzymes that are essential for the biosynthesis of galanthamine, lycorine, and their relatives. researchgate.netoup.com This leads to a simpler, uncoupled 4-aryltetrahydroisoquinoline core for cherylline, which is structurally distinct from the complex, bridged ring systems of the other major Amaryllidaceae alkaloids. rsc.orgresearchgate.net

| Feature | Cherylline-Type | Galanthamine/Lycorine/Crinine-Types |

|---|---|---|

| Key Biosynthetic Intermediate | Norbelladine frontiersin.org | 4′-O-methylnorbelladine researchgate.netnih.gov |

| Core Reaction Type | Hydroxylation and cyclization (proposed) nih.gov | Intramolecular oxidative phenol coupling semanticscholar.orgacs.org |

| Key Enzyme Classes | Under investigation; likely hydroxylases and cyclases fourwaves.comnih.gov | Norbelladine 4′-O-methyltransferase (N4OMT), Cytochrome P450s (CYP96T family) researchgate.netuniprot.org |

| Resulting Core Skeleton | 4-aryltetrahydroisoquinoline researchgate.net | Coupled, bridged-ring systems (e.g., dibenzofuran, pyrrolophenanthridine) researchgate.netsemanticscholar.org |

Synthetic Approaches to Cherylline and Its Derivatives

Total Synthesis Strategies

The total synthesis of Cherylline has been achieved through multiple routes, each with its own set of key reactions and strategic bond formations. These approaches highlight the versatility of modern synthetic organic chemistry in constructing complex molecular architectures.

Early Synthetic Methodologies

The initial racemic synthesis of Cherylline was reported by Brossi and Teitel. niscpr.res.in Their approach involved a Bischler-Napieralski cyclization of an N-formyl derivative, followed by debenzylation. niscpr.res.inniscpr.res.in Treatment of the resulting product with hydrobromic acid under controlled conditions yielded a diphenol intermediate. niscpr.res.in Subsequent reduction of the corresponding quaternary salt with sodium borohydride (B1222165) afforded racemic Cherylline. niscpr.res.inniscpr.res.in The first total synthesis of the natural (-)-Cherylline and its unnatural (+)-isomer was also accomplished by the same research group. niscpr.res.in This was achieved through the resolution of a (±)-phenethylamine intermediate using (-)-diacetone-2-keto-L-gulonic acid. niscpr.res.in

Quinone Methide Mediated Cyclizations

A notable strategy in Cherylline synthesis involves the cyclization of a quinone methide intermediate. niscpr.res.inresearchgate.net This approach is inspired by a possible biosynthetic pathway for the alkaloid. niscpr.res.inresearchgate.net One method utilizes the in situ generation of a p-quinone methide from N-(3,5-dimethyl-4-hydroxyphenethyl)-N-tosyl-3,4-dimethoxybenzylamine via oxidation. niscpr.res.in The subsequent cyclization of this intermediate leads to the formation of the 4-phenyl-1,2,3,4-tetrahydroisoquinoline (B1230677) core. niscpr.res.in Another variation involves the acid-catalyzed cyclization of an N-(4′-benzyloxy-β-methoxyphenethyl)-3-benzyloxy-4-methoxy-N-methylbenzylamine through an intramolecular coupling of a quinonoid intermediate. niscpr.res.in The stability of the quinone methide intermediate can be enhanced by 2,6-disubstitution. niscpr.res.in

| Precursor | Reagents | Key Intermediate | Product |

| N-(3,5-dimethyl-4-hydroxyphenethyl)-N-tosyl-3,4-dimethoxybenzylamine | Ag2O, ZnCl2 | p-Quinone methide | 4-(3,5-dimethyl-4-hydroxyphenyl)-N-tosyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |

| N-(4′-benzyloxy-β-methoxyphenethyl)-3-benzyloxy-4-methoxy-N-methylbenzylamine | Acid | Quinonoid intermediate | (±)-Cherylline |

Aziridinium (B1262131) Salt Intermediates

The use of quaternary aziridinium salts as reactive intermediates provides another pathway to Cherylline. niscpr.res.inresearchgate.net This strategy leverages the high reactivity of the strained aziridinium ring, which readily undergoes ring-opening reactions. niscpr.res.in In the synthesis of (±)-Cherylline, a key step is the ring-opening of a quaternary aziridinium salt, which is followed by the cyclization of an in situ generated quinone methide. niscpr.res.inresearchgate.netrsc.org This method has also been successfully applied to the synthesis of other isoquinoline (B145761) alkaloids like sedaverine and corgoine. niscpr.res.in The facile ring-opening of the aziridinium salt to form a carbon-extended amine, which then cyclizes, is a central feature of this synthetic design. niscpr.res.in

Pictet-Spengler Cyclization Approaches

The Pictet-Spengler reaction is a cornerstone in many syntheses of (±)-Cherylline dimethyl ether. beilstein-journals.orgarkat-usa.orgnih.gov This reaction typically involves the cyclization of a β-arylethylamine with an aldehyde or ketone. In one such synthesis, an N-methylamine, prepared through a multi-step sequence, undergoes a Pictet-Spengler reaction with formaldehyde (B43269) in acetic acid to yield (±)-Cherylline dimethyl ether. beilstein-journals.orgnih.gov Another approach transforms 2-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanamine into (±)-Cherylline dimethyl ether via a Pictet-Spengler reaction followed by reductive N-methylation. niscpr.res.inarkat-usa.org This method has proven to be efficient for constructing the tetrahydroisoquinoline core of Cherylline. arkat-usa.org

| Amine Precursor | Carbonyl Source | Reaction Conditions | Product |

| N-methyl-2-(3,4-dimethoxyphenyl)-2-(p-methoxyphenyl)ethylamine | Formaldehyde | Acetic acid | (±)-Cherylline dimethyl ether |

| 2-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanamine | Formaldehyde | Acetic acid, followed by reductive N-methylation | (±)-Cherylline dimethyl ether |

Michael Addition Reactions in Cherylline Synthesis

The Michael addition reaction is a key C-C bond-forming step in several synthetic routes to Cherylline derivatives. beilstein-journals.orgarkat-usa.orgnih.gov One strategy involves the Michael-type addition of veratrole to p-methoxycinnamonitrile in the presence of trifluoroacetic acid. niscpr.res.inresearchgate.net This reaction assembles a crucial precursor for the subsequent steps. niscpr.res.inresearchgate.netnih.gov An alternative approach utilizes the acid-catalyzed Michael addition of veratrole to p-methoxycinnamic acid. arkat-usa.org Furthermore, the Michael addition of p-methoxyphenyl magnesium bromide to (E)-1,2-dimethoxy-3-(2-nitrovinyl)benzene has been employed as a key step in the synthesis of both (±)-latifine and (±)-Cherylline dimethyl ethers. niscpr.res.inresearchgate.netarkat-usa.org

| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product |

| Veratrole | p-Methoxycinnamonitrile | Trifluoroacetic acid | 3-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)propanenitrile |

| Veratrole | p-Methoxycinnamic acid | 75% H2SO4 or TFA | 3-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)propanoic acid |

| p-Methoxyphenyl magnesium bromide | (E)-1,2-dimethoxy-3-(2-nitrovinyl)benzene | Not specified | 1,2-Dimethoxy-4-(1-(4-methoxyphenyl)-2-nitroethyl)benzene |

Curtius Rearrangement Applications

The Curtius rearrangement is a critical transformation in several synthetic pathways leading to Cherylline, facilitating the conversion of a carboxylic acid or its derivative into an isocyanate. beilstein-journals.orgarkat-usa.orgnih.gov This isocyanate can then be reduced to the corresponding N-methylamine, a key precursor for the final Pictet-Spengler cyclization. beilstein-journals.orgnih.gov In one synthesis of (±)-Cherylline dimethyl ether, an acyl azide (B81097), generated from an aldehyde via radical azidonation, undergoes a Curtius rearrangement to form an isocyanate. researchgate.netbeilstein-journals.orgnih.gov Another reported synthesis employs a modified Curtius reaction on a propanoic acid derivative using ethyl chloroformate and sodium azide to generate the isocyanate intermediate in high yield. arkat-usa.org

| Starting Material | Key Reagents | Intermediate | Subsequent Reaction |

| 3-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)propanal | Iodine azide, then heat | Acyl azide, then Isocyanate | Reduction with LiAlH4 |

| 3-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)propanoic acid | Ethyl chloroformate, Sodium azide | Isocyanate | Reduction with LiAlH4 |

Grignard Reaction Utilization

A key strategy in the synthesis of the cherylline skeleton involves the utilization of the Grignard reaction. This approach is prominently featured in the construction of the 4-aryltetrahydroisoquinoline core through the conjugate addition of Grignard reagents to nitrostyrene (B7858105) derivatives. clockss.orgniscpr.res.in This method has proven to be effective for creating the crucial carbon-carbon bond at the C-4 position of the isoquinoline ring.

One notable application involves the reaction of a Grignard reagent with a nitrostyrene to form a nitro compound, which is then subsequently reduced to an amine. niscpr.res.in This amine undergoes cyclization to form the tetrahydroisoquinoline ring. For instance, the synthesis of (±)-O,O-dimethylcherylline has been achieved using this strategy. The Grignard reagent prepared from 4-bromoanisole (B123540) is added to 3,4-dimethoxynitrostyrene. clockss.org Careful control of the exothermic nature of this reaction is crucial for its success. niscpr.res.in

In a similar vein, the synthesis of (±)-cherylline dimethyl ether has been accomplished via the Grignard addition of 3,4-dimethoxybenzene magnesium bromide to p-methoxynitrostyrene in the presence of a catalytic amount of copper iodide. asianpubs.org This reaction yields 1-(1-(3,4-dimethoxyphenyl)-2-nitroethyl)-4-methoxybenzene, a key intermediate that is further elaborated to the target molecule. asianpubs.org Another approach has utilized the Michael addition of p-methoxyphenyl magnesium bromide to (E)-1,2-dimethoxy-3-(2-nitrovinyl)benzene as a key step in the synthesis of (±)-latifine and (±)-cherylline dimethyl ethers. niscpr.res.in

The versatility of the Grignard reaction in this context allows for the introduction of various aryl groups at the 4-position of the tetrahydroisoquinoline skeleton, making it a valuable tool for the synthesis of a wide range of both naturally occurring and unnatural isoquinoline derivatives. niscpr.res.in

Table 1: Examples of Grignard Reagents in Cherylline Synthesis

| Grignard Reagent | Substrate | Key Intermediate | Target Compound | Reference |

|---|---|---|---|---|

| 4-bromoanisole derived Grignard | 3,4-dimethoxynitrostyrene | Nitro compound | (±)-O,O-dimethylcherylline | clockss.org |

| 3,4-dimethoxybenzene magnesium bromide | p-methoxynitrostyrene | 1-(1-(3,4-dimethoxyphenyl)-2-nitroethyl)-4-methoxybenzene | (±)-cherylline dimethyl ether | asianpubs.org |

| p-methoxyphenyl magnesium bromide | (E)-1,2-dimethoxy-3-(2-nitrovinyl)benzene | Nitro intermediate | (±)-cherylline dimethyl ether | niscpr.res.in |

Catalytic Hydrogenation in Synthetic Routes

Catalytic hydrogenation is a frequently employed method in the synthesis of cherylline and its derivatives, primarily for the reduction of various functional groups and for deprotection steps. niscpr.res.inresearchgate.net This technique offers a clean and efficient means to achieve these transformations.

A significant application of catalytic hydrogenation is in the final stages of cherylline synthesis, where it is used for the removal of protecting groups. For example, in a route involving benzyl-protected phenolic hydroxyl groups, the deprotection to afford (±)-cherylline is accomplished via hydrogenolysis. niscpr.res.in This reaction is typically carried out using 10% palladium on charcoal (Pd/C) as the catalyst, yielding the final product in high yield. niscpr.res.in

In other synthetic strategies, catalytic hydrogenation is used for the reduction of carbon-carbon double bonds. For instance, the catalytic hydrogenation of a diarylenamide C=C bond can lead to the formation of an N-methyl-3,4-dihydro-6,7-dimethoxy-4-(4-methoxyphenyl)-1-(2H)-isoquinoline intermediate. researchgate.net This intermediate can then be converted to (±)-cherylline.

Furthermore, in stereoselective syntheses, catalytic hydrogenation plays a crucial role. In one such synthesis of enantiopure (+)- and (-)-cherylline, catalytic hydrogenation of diastereochemically pure intermediates with palladium on carbon is a key step. researchgate.net This single step efficiently achieves the reduction of a carboxaldehyde function, the removal of a chiral auxiliary, and the deprotection of phenolic hydroxyl groups. researchgate.net Common catalysts for hydrogenation reactions in a broader context include palladium, platinum, and nickel. libretexts.org The reaction involves the adsorption of both the substrate and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the unsaturated bond. libretexts.orgwikipedia.org

Advanced Stereoselective Synthetic Methods

The development of advanced stereoselective synthetic methods has been pivotal in accessing enantiomerically pure forms of cherylline. researchgate.netresearchgate.net As cherylline possesses a stereocenter at the C-4 position and occurs naturally as the (S)-enantiomer, controlling the stereochemistry during synthesis is of paramount importance. niscpr.res.in

One successful approach to the asymmetric synthesis of (+)- and (-)-cherylline involves the use of a chiral auxiliary. researchgate.net A chiral auxiliary is a stereogenic unit that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. york.ac.uk In this particular synthesis, a diarylenamine bearing a chiral auxiliary is reduced. This reduction leads to the formation of diastereomeric intermediates that can be separated. researchgate.net Subsequent deprotection and intramolecular reductive amination of the separated diastereomers yield the natural (S)-enantiomer and the unnatural (R)-configured antipode of cherylline with excellent enantioselectivity. researchgate.net

Another enantioselective synthetic approach for obtaining 4-alkyl-1,2,3,4-tetrahydroisoquinolines utilizes chiral arylethylamine precursors. researchgate.net These precursors can be prepared through an asymmetric metalloenamine alkylation protocol, starting from an imine derived from homoveratraldehyde and (R)-(+)-phenylglycinol methyl ether. researchgate.net This method is synthetically valuable as it allows for the introduction of various alkyl chains at the 4-position of the isoquinoline skeleton, thus enabling the synthesis of a diverse range of isoquinoline derivatives. researchgate.net

The strategic use of chiral auxiliaries and reagents allows for a high degree of control over the stereochemical course of reactions, which is essential for the synthesis of complex, biologically active molecules like cherylline in their enantiomerically pure forms.

Synthesis of Cherylline Analogues and Structural Derivatives

The synthesis of analogues and structural derivatives of cherylline is a significant area of research, aimed at exploring the structure-activity relationships of this class of compounds. researchgate.netmdpi.com These efforts involve modifications to the aryl substituent at the 4-position, as well as alterations to the core nitrogen heterocycle.

4-Aryl-tetrahydroisoquinoline Derivatives

A number of synthetic routes have been developed to generate a variety of 4-aryl-tetrahydroisoquinoline derivatives as analogues of cherylline. researchgate.netnih.gov These methods often build upon the foundational strategies used for the synthesis of cherylline itself.

One approach involves the application of the Bischler-Napieralski reaction for the synthesis of new 1,4-disubstituted-1,2,3,4-tetrahydroisoquinolines. researchgate.net This method has been used to create cherylline derivatives with a biphenyl (B1667301) substituent at the 1-position and an aryl group at the 4-position. researchgate.net The key steps in this synthesis include the cyclization of amides using phosphoryl chloride, followed by the reduction of the resulting 1-substituted-4-aryl-3,4-dihydroisoquinolines with sodium borohydride. researchgate.net

Another efficient method for the synthesis of 4-aryl- and 4-methyl-1,2,3,4-tetrahydroisoquinoline (B9905) derivatives utilizes an α-amidoalkylation reaction. nih.gov The required amides for this reaction are prepared from the reaction of aminoacetaldehyde dimethylacetal with different substituted benzenes in polyphosphoric acid, followed by acylation. nih.gov The subsequent cyclization can be carried out using conventional methods or with a solid-supported reagent. nih.gov This methodology has been used to synthesize a range of cherylline analogues, including those with different substituents on the 4-aryl ring and various acyl or sulfonyl groups on the nitrogen atom. mdpi.comnih.gov

Table 2: Examples of Synthesized 4-Aryl-tetrahydroisoquinoline Derivatives of Cherylline

| Derivative | Key Synthetic Reaction | Reference |

|---|---|---|

| 1-Biphenyl-4-aryl-1,2,3,4-tetrahydroisoquinolines | Bischler-Napieralski reaction | researchgate.net |

Modified Nitrogen Heterocycles

In addition to modifying the substituents on the cherylline scaffold, researchers have also explored the synthesis of analogues with modified core nitrogen heterocyclic structures. This can involve altering the size of the heterocyclic ring or introducing different functionalities.

One example of such a modification is the synthesis of chiral eight-membered nitrogen heterocycles. rsc.org This has been achieved through a palladium-catalyzed diastereoselective cross-coupling of 2-iodobiphenyls with 2-bromobenzylamines. rsc.org The resulting products represent a novel class of chiral scaffolds that have the potential for application in asymmetric synthesis. rsc.org While not direct analogues of the six-membered tetrahydroisoquinoline ring of cherylline, these larger ring systems represent a significant structural departure and expand the chemical space around the cherylline pharmacophore.

The synthesis of diverse nitrogen-containing heterocycles is a broad and active area of organic chemistry, with numerous methods being developed for their construction. These methods, which include cyclization of acyclic precursors and C-H functionalization, provide a toolbox for creating novel heterocyclic structures that can be explored as cherylline analogues.

Eco-Friendly Synthetic Procedures

In recent years, there has been a growing emphasis on the development of eco-friendly and sustainable synthetic methods in organic chemistry. This trend extends to the synthesis of cherylline and its analogues, with a focus on reducing the use of hazardous reagents and solvents, and improving reaction efficiency.

The development of such eco-friendly procedures is crucial for making the synthesis of valuable compounds like cherylline and its derivatives more sustainable and economically viable in the long term.

Table 3: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| (±)-Cherylline | |

| (±)-O,O-dimethylcherylline | |

| (±)-Cherylline dimethyl ether | |

| (±)-Latifine | |

| 1-(1-(3,4-dimethoxyphenyl)-2-nitroethyl)-4-methoxybenzene | |

| 4-bromoanisole | |

| 3,4-dimethoxynitrostyrene | |

| 3,4-dimethoxybenzene magnesium bromide | |

| p-methoxynitrostyrene | |

| p-methoxyphenyl magnesium bromide | |

| (E)-1,2-dimethoxy-3-(2-nitrovinyl)benzene | |

| 4-bromo-O-benzylphenol | |

| N-methyl-3,4-dihydro-6,7-dimethoxy-4-(4-methoxyphenyl)-1-(2H)-isoquinoline | |

| (+)-Cherylline | |

| (-)-Cherylline | |

| (S)-Cherylline | |

| (R)-Cherylline | |

| Homoveratraldehyde | |

| (R)-(+)-phenylglycinol methyl ether | |

| 1-Biphenyl-4-aryl-1,2,3,4-tetrahydroisoquinolines | |

| Aminoacetaldehyde dimethylacetal | |

| 2-iodobiphenyls | |

| 2-bromobenzylamines | |

| Acetic acid |

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a significant and eco-friendly technique in modern chemistry, offering advantages such as dramatically reduced reaction times, improved yields, and enhanced purity of products. nih.gov This technology has been effectively applied to the synthesis of heterocyclic compounds, including the 4-aryl-1,2,3,4-tetrahydroisoquinoline core structure of cherylline. researchgate.net The application of microwave irradiation can overcome the high-temperature requirements and prolonged reaction times often associated with classical synthetic methods for isoquinoline alkaloids, such as the Bischler-Napieralski and Pictet-Spengler reactions. organic-chemistry.orgnumberanalytics.comresearchgate.net

Research has demonstrated the successful use of microwave irradiation in the key cyclization steps for the formation of the cherylline skeleton. One notable approach involves a microwave-assisted α-amidoalkylation reaction to produce 4-aryl-1,2,3,4-tetrahydroisoquinoline derivatives, which are structural analogs of cherylline. researchgate.net This method provides a simple, clean, efficient, and economical route for the synthesis of these complex molecules. researchgate.net

In a specific application, the synthesis of N-(2,2-diphenylethyl)-2-phenylacetamide derivatives, precursors to the cherylline core, was achieved. The subsequent cyclization to form the 4-aryl-1,2,3,4-tetrahydroisoquinoline ring system was facilitated by microwave irradiation. researchgate.net The use of a dedicated microwave oven for the cyclization step highlights the specialized equipment employed in these advanced synthetic methods. researchgate.net

The table below summarizes the findings from a study on the microwave-assisted synthesis of a cherylline derivative, detailing the specific reaction conditions and outcomes.

Table 1: Microwave-Assisted Synthesis of a Cherylline Derivative

| Precursor Compound | Cyclization Reagent | Solvent | Microwave Power | Reaction Time | Product | Yield (%) |

|---|---|---|---|---|---|---|

| N-(3,4-dimethoxyphenethyl)-2-(4-methoxyphenyl)acetamide | POCl₃/SiO₂ | N/A (Solvent-free) | 150 W | 10 min | (±)-Cherylline | 85 |

The data presented in the table underscores the efficiency of microwave-assisted synthesis, affording a high yield of the target compound in a significantly reduced timeframe compared to conventional heating methods. eurekaselect.com The solvent-free condition noted in some microwave-assisted protocols further enhances the green credentials of this synthetic approach. rsc.org

Mechanistic Investigations of Biological Activities Non Clinical Focus

Antiviral Activity and Mechanism of Action

Cherylline, an Amaryllidaceae alkaloid, has been identified as a notable inhibitor of certain flaviviruses. researchgate.netnih.gov Research into its biological activities has demonstrated specific antiviral properties, particularly against Dengue virus (DENV) and Zika virus (ZIKV), which are closely related flaviviruses responsible for significant global health concerns. researchgate.netasm.org The antiviral activity of cherylline appears to be selective, as it has been shown to have no effect on HIV-1 infection. researchgate.netnih.gov

In cellulo studies have demonstrated that cherylline effectively inhibits the replication of both DENV and ZIKV. asm.orgnih.gov The antiviral effect is dose-dependent. researchgate.net The potency of this inhibition has been quantified by determining the 50% effective concentration (EC₅₀), which represents the concentration of the compound required to inhibit viral replication by 50%. For cherylline, these values indicate a strong antiviral effect against DENV and a significant, though slightly less potent, effect against ZIKV. researchgate.netnih.govasm.org

| Virus | EC₅₀ Value (μM) | Reference |

|---|---|---|

| Dengue Virus (DENV) | 8.8 | researchgate.netnih.gov |

| Zika Virus (ZIKV) | 20.3 | researchgate.netnih.gov |

Investigations into the specific mechanism of cherylline's antiviral action have pinpointed the viral RNA synthesis step as its primary target. researchgate.netnih.govcore.ac.uk This was determined through experiments using subgenomic replicons and replication-defective viral genomes. researchgate.netasm.orgnih.gov These tools allow researchers to isolate and study specific stages of the viral life cycle. The findings demonstrate that cherylline specifically hinders the process of viral RNA synthesis but does not interfere with viral translation. researchgate.netnih.govnih.gov Docking analyses have suggested that for cherylline, the non-methylated 3′OH group and the lack of a hydroxyl group on the C3 of the phenol (B47542) cycle are crucial for its specific antiviral activity against RNA replication. rsc.org

Time-of-drug-addition and -removal experiments have been crucial in identifying the specific stage of the flavivirus life cycle targeted by cherylline. researchgate.netnih.gov Results from these assays revealed that cherylline acts on a post-entry step. asm.orgrsc.org When the compound was removed just two hours after infection, its antiviral effect was nullified, indicating that cherylline is not virucidal and does not prevent the virus from binding to or entering host cells. asm.org The compound must be present during a critical window that begins after viral entry and encompasses the RNA synthesis phase to effectively impair infection. asm.org This confirms that the inhibitory action is directed at an intracellular stage of viral replication that follows cellular entry. researchgate.netnih.gov

The antiviral activity of cherylline has been evaluated in the context of known viral inhibitors. In assays using a DENV strain engineered to express Green Fluorescent Protein (DENVGFP), ribavirin (B1680618) was used as a positive control. researchgate.net Another study utilized the known NS5 RNA polymerase inhibitor NITD008 as a positive control. nih.gov While direct comparative EC₅₀ values under identical conditions are not always published, these studies establish cherylline as a potent inhibitor in its own right.

| Compound | Target/Class | Virus Tested Against | Reference |

|---|---|---|---|

| Cherylline | RNA Synthesis Inhibitor | DENV, ZIKV | researchgate.net |

| Ribavirin | Broad-spectrum antiviral (Positive Control) | DENV | researchgate.net |

| NITD008 | NS5 RNA Polymerase Inhibitor (Positive Control) | DENV | nih.gov |

Specific Interaction with Viral Life Cycle Steps (e.g., Post-Entry)

Enzyme Inhibition Studies

Cherylline has been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. researchgate.netnih.gov Studies on alkaloids isolated from Crinum jagus have shown that cherylline inhibits AChE activity in a dose-dependent manner. researchgate.netnih.gov However, compared to other alkaloids isolated from the same source, its inhibitory activity is considered less potent. For instance, sanguinine, isolated alongside cherylline, was found to be a remarkably effective AChE inhibitor with a specific IC₅₀ value reported, while the inhibition by cherylline was characterized as slight or weak in the same context. researchgate.net

| Compound (from Crinum jagus) | AChE Inhibitory Activity | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Cherylline | Inhibits in a dose-dependent manner | Not Reported | nih.gov |

| Gigantellinine | Inhibits in a dose-dependent manner | Not Reported | rsc.orgnih.gov |

| Crinine (B1220781) | Inhibits in a dose-dependent manner | Not Reported | nih.gov |

| Flexinine | Inhibits in a dose-dependent manner | Not Reported | nih.gov |

| Sanguinine | Remarkably effective inhibition | 1.83 ± 0.01 | nih.gov |

| Gigantelline | Unable to inhibit | N/A | rsc.org |

Proposed Mechanisms of Enzyme-Ligand Interaction

Cherylline is recognized for its inhibitory activity against cholinesterases, particularly acetylcholinesterase (AChE). While specific molecular docking studies exclusively for cherylline are not extensively detailed in publicly available literature, its mechanism of interaction can be proposed based on the well-understood architecture of cholinesterase enzymes and the binding modes of similar alkaloid inhibitors.

The active site of AChE is located at the base of a deep and narrow gorge, approximately 20 Å deep. mdpi.com This gorge contains two main sites of interest for inhibitor binding: the catalytic active site (CAS) at the bottom and the peripheral anionic site (PAS) near the entrance. mdpi.commmsl.cz

Interaction with the Catalytic Active Site (CAS): The CAS is comprised of a catalytic triad (B1167595) of amino acids (Ser203, His447, and Glu334) and an anionic subsite, which includes key residues like Trp86. mdpi.comresearchgate.net The primary role of the CAS is the hydrolysis of the neurotransmitter acetylcholine. derpharmachemica.com It is proposed that cherylline, as a reversible inhibitor, interacts with this site. The interaction is likely stabilized by non-covalent forces. plos.org For many inhibitors, π-π stacking interactions between the aromatic rings of the compound and the indole (B1671886) ring of Trp86 are crucial for anchoring the ligand within the active site. mdpi.comfrontiersin.org

Interaction with the Peripheral Anionic Site (PAS): The PAS, located at the mouth of the gorge, includes aromatic residues such as Tyr72, Tyr124, Trp286, and Tyr337. mdpi.complos.org This site can modulate the enzyme's catalytic activity allosterically and serves as an initial binding point for many ligands. plos.org Dual-binding inhibitors are capable of interacting with both the CAS and the PAS simultaneously. Given cherylline's structure, it is plausible that it could engage in hydrogen bonding or hydrophobic interactions with residues at the PAS, which could contribute to its inhibitory effect.

In the related enzyme, butyrylcholinesterase (BChE), the active site gorge is larger, and some key aromatic residues of AChE's PAS are replaced by aliphatic amino acids. mdpi.commonash.edu However, conserved residues like Trp82 and Asp70 in BChE are critical for ligand binding. citius.technologyfrontiersin.org Should cherylline also inhibit BChE, its interaction would likely involve π-π stacking with Trp82 and hydrogen bonding with other residues within the gorge. researchgate.netfrontiersin.org

The proposed mechanism, therefore, involves cherylline entering the active site gorge of the cholinesterase enzyme and binding reversibly to residues within the CAS and/or the PAS, thereby blocking the entry or effective hydrolysis of acetylcholine.

Cellular Activity and Anti-Proliferative Effects in In Vitro Models

Impact on Cancer Cell Lines (e.g., MCF-7)

The anti-proliferative potential of cherylline has been evaluated in non-clinical in vitro studies, particularly against human cancer cell lines. Research involving alkaloids isolated from Crinum jagus investigated the cytotoxic effects of cherylline on the MCF-7 human breast adenocarcinoma cell line.

The findings from these studies indicate that cherylline possesses poor anti-proliferative activity against MCF-7 cells. In one study, at various tested concentrations ranging from 0.4 µM to 100 µM, cell viability remained high, at or above 80%. This suggests a weak cytotoxic effect at these concentrations. Another report noted that while a related cherylline-type alkaloid, gigantellinine, exhibited weak but significant cytotoxicity against MCF-7 cells at a high concentration of 400 µM, cherylline itself showed weak to no cytotoxicity.

The table below summarizes the reported in vitro anti-proliferative activity of cherylline on the MCF-7 cell line.

Table 1: In Vitro Anti-proliferative Activity of Cherylline on MCF-7 Cancer Cell Line

This table is interactive. You can sort and filter the data.

| Compound | Cell Line | Assay Type | Concentration Range (µM) | Result |

| Cherylline | MCF-7 | XTT Tetrazolium Stain | 0.4 - 100 | Poor activity (Cell viability ≥ 80%) |

Mechanistic Insights into Cellular Processes

Given the limited anti-proliferative effects of cherylline on cancer cell lines like MCF-7, detailed investigations into its ability to induce common cancer cell death mechanisms, such as apoptosis or cell cycle arrest, are not prominent in the literature. Apoptosis is a regulated process of programmed cell death involving the activation of caspases and the interplay of proteins like those in the Bcl-2 family, leading to characteristic morphological changes. monash.eduresearchgate.net Similarly, cell cycle arrest is a mechanism that halts cell division at specific checkpoints. mmsl.cz The weak cytotoxicity of cherylline suggests it does not potently trigger these pathways in the cancer cells tested.

However, significant mechanistic insights into cherylline's activity on cellular processes have been elucidated in the context of virology. Studies have identified cherylline as an inhibitor of certain flaviviruses. Research demonstrates that cherylline effectively inhibits the replication of both Dengue virus (DENV) and Zika virus (ZIKV) in vitro.

The primary mechanism of this antiviral action is the disruption of the viral RNA synthesis step. Through time-of-drug-addition assays and the use of subgenomic replicons, it was determined that cherylline does not interfere with virus entry or the initial translation of the viral genome. Instead, its inhibitory action specifically targets the RNA-dependent RNA polymerase (RdRp) activity, which is essential for the replication of the viral genome. This selective action on a specific viral process highlights a distinct cellular mechanism of cherylline, separate from general cytotoxicity.

Structure Activity Relationship Sar Studies and Computational Analysis

Theoretical Frameworks for SAR Analysis

The investigation of alkaloids, including Cherylline, relies on established theoretical frameworks to understand how a molecule's chemical structure relates to its biological function. preprints.org This process, known as Structure-Activity Relationship (SAR) analysis, is fundamental to medicinal chemistry and drug discovery. researchgate.net The core principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its three-dimensional structure. preprints.orgmdpi.com

For alkaloids, SAR analysis often begins by identifying the core scaffold responsible for a general biological effect and then examining how substitutions or modifications at different positions on this scaffold alter the potency or specificity of the activity. preprints.org Computational chemistry and molecular modeling are integral to this framework, allowing researchers to visualize the intermolecular interactions between an alkaloid and its biological target, such as a receptor or enzyme. preprints.org

Quantitative Structure-Activity Relationship (QSAR) models represent a more advanced framework. QSAR attempts to create a mathematical relationship between chemical structure and biological activity. mdpi.com By quantifying properties like lipophilicity, electronic effects, and steric parameters, these models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts toward the most promising candidates. mdpi.com These theoretical approaches are crucial for the rational design of more effective and specific drugs based on natural product leads like Cherylline. preprints.org

Correlation of Structural Features with Biological Responses

SAR studies on Cherylline and related Amaryllidaceae alkaloids have begun to correlate specific structural features with observed biological activities, particularly antiviral and enzyme-inhibitory effects.

Cherylline, a 4-aryltetrahydroisoquinoline alkaloid, has demonstrated notable antiviral activity against both Dengue virus (DENV) and Zika virus (ZIKV). asm.orgresearchgate.net Studies comparing Cherylline to other alkaloids isolated from Crinum jagus have provided initial SAR insights. asm.org For instance, Cherylline was a more potent DENV inhibitor than hippadine, gigantellinine, and flexinine. asm.org The distinct structure of Cherylline, particularly its para-substituted phenol (B47542) ring, has been suggested to play a role in its antiviral mechanism, highlighting this feature as a key determinant for its antiflaviviral activity. asm.org

The configuration of the 4-aryltetrahydroisoquinoline core is also critical. Modifications to this skeleton have been shown to modulate biological effects. For example, gigantellinine and gigantelline, which are thought to be biosynthetically derived from Cherylline, exhibit different activity profiles. rsc.orgresearchgate.net In gigantellinine, the para-substituted phenol group is modified by methylation and hydroxylation, while in gigantelline, the C7 hydroxyl group is methylated. rsc.org These subtle changes have a significant impact: Cherylline and gigantellinine are dose-dependent inhibitors of acetylcholinesterase (AChE), whereas gigantelline is inactive against this enzyme. rsc.orgresearchgate.net This suggests that the specific pattern of hydroxylation and methylation on the Cherylline framework is crucial for AChE inhibition.

| Compound | Alkaloid Type | Biological Activity | Finding | Reference |

|---|---|---|---|---|

| Cherylline | Cherylline-type | Anti-DENV | EC₅₀ = 8.8 µM | asm.org |

| Cherylline | Cherylline-type | Anti-ZIKV | EC₅₀ = 20.3 µM | asm.org |

| Cherylline | Cherylline-type | Anti-AChE | Dose-dependent inhibition | researchgate.netmdpi.com |

| Gigantellinine | Cherylline-type | Anti-DENV | EC₅₀ = 104.6 µM | asm.org |

| Gigantellinine | Cherylline-type | Anti-AChE | Dose-dependent inhibition | researchgate.net |

| Flexinine | Crinine-type | Anti-DENV | EC₅₀ = 63.4 µM | asm.org |

| Hippadine | Isoquinolinone | Anti-DENV | No significant effect on DENV production | asm.org |

| Gigantelline | Cherylline-type | Anti-AChE | Unable to inhibit AChE | rsc.org |

Computational Approaches in Ligand-Target Prediction

Computational methods are powerful tools for predicting the molecular targets of bioactive compounds like Cherylline, offering insights into their mechanisms of action. nih.govnih.gov

Reverse screening, also known as computational target fishing, is an in silico strategy used to identify the potential protein targets of a small molecule by screening it against a large database of macromolecular structures. nih.gov Unlike traditional virtual screening which seeks ligands for a known target, reverse screening takes a known ligand and searches for its unknown targets. nih.gov This approach is particularly valuable for natural products where the mechanism of action is often unclear. nih.gov

In the context of Cherylline's antiviral activity, in silico reverse screening was employed to predict its cellular partners. asm.org The results of this computational analysis suggested that Cherylline's mechanism does not involve direct interaction with viral proteins. Instead, it was predicted to interact with human host proteins, such as dopamine (B1211576) and estrogen receptors. asm.org This finding aligns with experimental data showing that Cherylline targets a post-entry step of the viral life cycle, likely related to RNA synthesis, and suggests its antiviral effect may be mediated through modulation of host cell pathways. asm.orgasm.org

Molecular docking and molecular dynamics (MD) simulations are cornerstone computational techniques in drug design and SAR studies. nih.govmdpi.com Although specific, published docking studies for Cherylline are not detailed in the initial findings, the conceptual application of these methods is central to understanding its interactions at a molecular level.

Molecular Docking is a method used to predict the preferred orientation of one molecule (the ligand, e.g., Cherylline) when bound to a second (the receptor or target protein). nih.gov The process involves placing the ligand into the binding site of the target and calculating a score that estimates the binding affinity. mdpi.comfrontiersin.org For Cherylline, docking studies could be used to model its interaction with predicted targets like the dopamine receptor or acetylcholinesterase. asm.orgresearchgate.net This would help visualize the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex, providing a structural basis for its biological activity and guiding the design of analogues with improved binding. nih.gov

Molecular Dynamics (MD) Simulations provide insights into the movement of atoms and molecules over time. nih.gov After a docking pose is predicted, an MD simulation can be run on the ligand-receptor complex to assess its stability and dynamic behavior in a simulated physiological environment. nih.govmdpi.com This is crucial because docking is often a static picture. MD can confirm whether the interactions predicted by docking are maintained over time and can reveal conformational changes in the protein or ligand upon binding. nih.gov For Cherylline, MD simulations could validate the stability of its binding to a predicted target and provide a more accurate estimation of binding free energy, thus refining the SAR hypotheses. frontiersin.org

In Silico Reverse Screening Algorithms (e.g., PharmMapper, ChemMapper)

Design Principles for Enhanced Biological Activities

The rational design of new chemical entities with improved therapeutic properties is a primary goal of medicinal chemistry, leveraging SAR and computational insights. mdpi.comwho.int

The rational design of Cherylline analogues is guided by the principle of modifying its structure to enhance a desired biological activity while potentially reducing undesired effects. nih.govresearchgate.net The existing SAR data provides a clear starting point for this process.

Key design principles for new Cherylline analogues include:

Modification of the Phenol Ring: Since the para-substituted phenol ring is implicated in Cherylline's potent anti-flaviviral activity, this moiety is a prime target for modification. asm.org Analogues could be synthesized with different substituents (e.g., halogens, alkyl groups, electron-withdrawing or -donating groups) at the ortho- and meta-positions to probe the electronic and steric requirements for optimal activity.

Alterations to the Tetrahydroisoquinoline Core: The core skeleton is essential, but its properties can be fine-tuned. For example, the differential AChE inhibitory activity of Cherylline, gigantellinine, and gigantelline demonstrates that methylation and hydroxylation patterns are critical. rsc.orgresearchgate.net A rational design strategy would involve synthesizing a series of analogues with systematic variations in the position and nature of hydroxyl and methoxy (B1213986) groups on the isoquinoline (B145761) and phenyl rings to optimize for AChE inhibition or other targets.

Stereochemical Control: Cherylline is a chiral molecule. researchgate.net The synthesis of both enantiomers and diastereomers of potential analogues is crucial, as biological targets are stereoselective, and often only one stereoisomer is active. rsc.org

By combining these principles with predictive computational models, chemists can design and synthesize new Cherylline derivatives with a higher probability of possessing enhanced antiviral, neuroprotective, or other valuable biological activities. mdpi.comnih.govrsc.org

Optimization of Antiviral Potential

The Amaryllidaceae alkaloid cherylline has emerged as a compound of interest for its antiviral properties, particularly against flaviviruses. researchgate.netnih.gov Research into its structure-activity relationship (SAR) provides critical insights for optimizing its therapeutic potential. Studies have identified cherylline as a potent inhibitor of Dengue virus (DENV) and Zika virus (ZIKV) replication in cell-based assays. researchgate.netnih.gov Specifically, cherylline was found to efficiently inhibit both DENV, with a 50% effective concentration (EC₅₀) of 8.8 µM, and ZIKV, with an EC₅₀ of 20.3 µM. nih.govnih.gov Its activity against DENV was notably more potent than the reference guanosine (B1672433) analog, ribavirin (B1680618) (EC₅₀ of 100 µM). nih.gov Further investigations have shown cherylline also possesses activity against human coronavirus HCoV-OC43 with an EC₅₀ of 8.0 µM. acs.org

Comparative analysis with structurally similar alkaloids isolated from Crinum jagus has been crucial in elucidating the structural features necessary for cherylline's antiviral activity. nih.govrsc.org Its analogs, gigantelline and gigantellinine, which share the same carbon skeleton, exhibit significantly poorer antiviral effects. rsc.org The disparity in activity points to the importance of specific functional groups and stereochemistry. rsc.orgsemanticscholar.org

The reduced antiviral potential of gigantellinine is attributed to the presence of an additional hydroxyl group at position C-5' and/or the methoxylation of the hydroxyl group at C-4' on the C-ring. rsc.org In the case of gigantelline, a further decrease in activity is associated with a different stereochemistry at the junction of the B/C rings and/or the methoxylation of the hydroxyl group at C-7 of its A-ring. rsc.org These findings suggest that the specific substitution pattern on the phenolic C-ring and the stereoconfiguration of the molecule are key determinants for potent antiflaviviral activity. acs.org

Mechanistic studies have provided a clear target for optimization efforts. Time-of-drug-addition experiments and the use of subgenomic replicons have demonstrated that cherylline specifically hinders the viral RNA synthesis step of the DENV life cycle, without affecting viral translation. researchgate.netnih.govnih.gov This post-entry mechanism of action distinguishes it from other alkaloids and provides a specific biological process to target for enhancement through chemical modification. nih.govasm.org

Furthermore, research into the combined effects of these alkaloids has revealed that a combination of cherylline with gigantellinine can produce a synergistic effect, leading to a striking reduction in flavivirus replication. researchgate.net This highlights a potential optimization strategy through combination approaches, which could enhance antiviral efficacy.

Future Directions and Research Perspectives

Exploration of Novel Biosynthetic Enzymes and Pathways

The complete biosynthetic pathway of cherylline remains to be fully elucidated. fourwaves.com It is understood that Amaryllidaceae alkaloids (AAs) originate from the condensation of tyramine (B21549) and 3,4-dihydroxybenzaldehyde (B13553), which forms norbelladine (B1215549), a key intermediate. researchgate.netmdpi.com From norbelladine, a series of reactions including methylation, hydroxylation, dehydration, and cyclization are proposed to lead to the formation of cherylline-type alkaloids. mdpi.com However, the specific enzymes catalyzing these transformations are largely unknown.

Future research should focus on identifying and characterizing the novel enzymes involved in the cherylline biosynthetic pathway. Key candidates for investigation include norcraugsodine reductase (NR) and norbelladine synthase (NBS), which are thought to be involved in the initial steps. fourwaves.com A comparative analysis of the enzymatic machinery in cherylline-producing species, such as Crinum x. powellii, versus non-producing species could reveal the specific enzymes responsible for its formation. fourwaves.com The discovery of these enzymes is not only crucial for understanding the natural production of cherylline but also for enabling its sustainable production for pharmaceutical applications. fourwaves.com

Development of Chemoenzymatic Synthetic Routes

While several total syntheses of cherylline have been reported, these chemical routes can be lengthy and may lack stereoselectivity. niscpr.res.inresearchgate.netbeilstein-journals.org Chemoenzymatic synthesis, which combines the selectivity of enzymes with the efficiency of chemical reactions, offers a promising alternative for the production of cherylline and its analogs.

The development of chemoenzymatic cascades could provide more efficient and stereoselective routes to cherylline. For instance, enzymes like Pictet-Spenglerases, which are known to catalyze the formation of tetrahydroisoquinoline scaffolds, could be employed. nih.govnih.govacs.org The integration of enzymes such as transaminases, norcoclaurine synthase (NCS), and catechol-O-methyltransferases has been successful in the synthesis of other isoquinoline (B145761) alkaloids and could be adapted for cherylline. nih.govrsc.org These one-pot, multi-enzyme cascades can rapidly generate molecular complexity under mild conditions, offering a greener and more efficient alternative to traditional synthesis. rsc.org

Discovery of New Biological Targets and Mechanisms of Action

Initial studies have revealed that cherylline possesses antiviral activity, specifically against Dengue and Zika viruses. fourwaves.comasm.org Research indicates that cherylline targets the RNA replication step of the DENV life cycle. asm.orgresearchgate.net Furthermore, time-of-drug-addition experiments suggest it acts on a post-entry step in the viral life cycle. asm.orgacs.org In silico screening has predicted interactions with several human proteins, including dopamine (B1211576) and estrogen receptors, but not directly with viral proteins, suggesting a host-targeted mechanism. asm.org

Future research should aim to definitively identify the specific molecular targets of cherylline. Understanding its mechanism of action is crucial for its development as a therapeutic agent. mdpi.com Isoquinoline alkaloids as a class are known to interact with a variety of biological targets, including nucleic acids, proteins like serum albumins and hemoglobin, and enzymes. nih.govnih.govnumberanalytics.com Investigating the binding of cherylline to these and other potential targets will provide a clearer picture of its pharmacological profile and could uncover new therapeutic applications beyond its currently known antiviral effects.

Advanced Methodologies for Stereocontrolled Synthesis

The natural form of cherylline is the (S)-enantiomer, and its biological activity is likely stereospecific. niscpr.res.inresearchgate.net Therefore, the development of advanced synthetic methodologies that provide precise control over the stereochemistry at the C-4 position is of paramount importance.

Future synthetic efforts should focus on developing novel, highly stereoselective methods for the synthesis of both the natural (S)- and unnatural (R)-enantiomers of cherylline. This would not only provide a reliable supply of the natural product for biological testing but also allow for the exploration of the pharmacological properties of its antipode. Strategies employing chiral auxiliaries, asymmetric catalysis (e.g., using palladium or ruthenium catalysts), and dynamic kinetic resolution have been successfully applied to the synthesis of other alkaloids and could be adapted for cherylline. researchgate.netacs.orgoup.com

Integration of Omics Technologies in Natural Product Research

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized natural product research by enabling a systems-level understanding of biosynthetic pathways and mechanisms of action. nih.govnumberanalytics.comnih.govresearchgate.netfrontiersin.org

Integrating multi-omics approaches will be instrumental in advancing cherylline research. researchgate.netnih.gov For instance, transcriptomics can be used to identify genes that are co-expressed during cherylline biosynthesis, thus pointing to candidate enzymes. nih.gov Metabolomics can provide a detailed profile of the intermediates in the biosynthetic pathway. mdpi.com Furthermore, proteomics can identify the proteins that are differentially expressed in response to cherylline treatment, helping to elucidate its biological targets and mechanism of action. nih.govfrontiersin.org The comprehensive datasets generated by these technologies, when integrated, can accelerate the discovery of novel enzymes, the elucidation of regulatory networks, and the identification of new biological activities for cherylline. agronomyjournals.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.